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molecular formula C9H5BrClNO2S B1284009 4-Bromoisoquinoline-5-sulfonyl chloride CAS No. 127625-94-9

4-Bromoisoquinoline-5-sulfonyl chloride

Cat. No. B1284009
M. Wt: 306.56 g/mol
InChI Key: DETHFQYKUHNJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05036075

Procedure details

4-Bromo-5-isoquinolylsulphonyl chloride may be obtained by the following process: a solution of 5-amino- 4-bromoisoquinoline (4.46 g) in concentrated hydrochloric acid (d=1.19) (44 cc) is cooled to -5° C. then is treated with a solution of sodium nitrite (1.93 g) in water (10 cc). The reaction mixture is stirred for 1 hour at 0° C. The solution obtained is poured into a saturated solution of sulphur dioxide in acetic acid (48 ml), to which has been added a solution of cuprous chloride (0.65 g) in water (5.6 cc). The reaction mixture is stirred until the evolution of gas has finished, and then is extracted with dichloromethane (2×100 cc). The organic phases are pooled, washed with water, dried over magnesium sulphate and concentrated. 4-Bromo-5-isoquino lylsulphonyl chloride (5.6 g) is obtained in the form of a yellow solid which is used as such in the subsequent syntheses.
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
48 mL
Type
solvent
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
0.65 g
Type
reactant
Reaction Step Four
Name
Quantity
5.6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4]([Br:12])=[CH:5][N:6]=[CH:7]2.N([O-])=O.[Na+].[S:17](=[O:19])=[O:18].[ClH:20]>O.C(O)(=O)C>[Br:12][C:4]1[C:3]2[C:8](=[CH:9][CH:10]=[CH:11][C:2]=2[S:17]([Cl:20])(=[O:19])=[O:18])[CH:7]=[N:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.46 g
Type
reactant
Smiles
NC1=C2C(=CN=CC2=CC=C1)Br
Name
Quantity
44 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1.93 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
48 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
cuprous chloride
Quantity
0.65 g
Type
reactant
Smiles
Name
Quantity
5.6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred until the evolution of gas
EXTRACTION
Type
EXTRACTION
Details
is extracted with dichloromethane (2×100 cc)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CN=CC2=CC=CC(=C12)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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